N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,4-Difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a 1,6-dihydropyridazine core substituted with a methoxy group at position 4, a 2-methylphenyl group at position 1, and a 2,4-difluorophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-8-7-12(20)9-13(14)21/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJVOGCADZOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
Methoxylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their properties and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with pyridazinone derivatives reported in recent drug discovery efforts. Below is a detailed comparison with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects on Solubility: The target compound’s 2-methylphenyl and 2,4-difluorophenyl groups contribute to higher lipophilicity compared to Compound 19’s 4-methoxybenzyl substituent, which enhances aqueous solubility via polar interactions .
Carboxamide Modifications: The target compound lacks the trans-3-methoxycyclobutyl carbamoyl group present in Compounds 19 and 20.
highlights analogous methods for pyridine sulfonyl chlorides, underscoring the versatility of such strategies for heterocyclic systems .
Biological Activity
N-(2,4-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound belongs to the class of dihydropyridazine derivatives, which are known for various pharmacological activities. The synthesis typically involves multi-step organic reactions that include cyclization of precursors and subsequent substitutions to introduce functional groups such as difluorophenyl and methoxy groups.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines using assays such as the MTT colorimetric assay. The results indicate that it exhibits significant cytotoxic effects:
These findings suggest that the compound may be effective in inhibiting tumor growth and warrants further investigation into its mechanism of action.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its potency and selectivity:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances activity against certain targets.
- Hydrophobic Interactions : The hydrophobic nature of substituents can improve binding affinity to target proteins.
Research has shown that derivatives with specific substituents exhibit improved bioavailability and pharmacokinetic properties, making them more suitable for therapeutic applications .
Case Studies
Several case studies have explored the biological activities of similar compounds within the same chemical class:
- Thiazolopyridazine Derivatives : These compounds have demonstrated potent anticancer activities across various cell lines. The presence of electron-withdrawing groups was linked to increased cytotoxicity .
- FFA Receptor Modulation : Studies on related compounds suggest that modulation of free fatty acid receptors (FFA3) can lead to beneficial metabolic effects, indicating a potential pathway for therapeutic intervention in metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
